molecular formula C8H7FO3 B1211088 4-Fluoromandelic acid CAS No. 395-33-5

4-Fluoromandelic acid

Cat. No. B1211088
Key on ui cas rn: 395-33-5
M. Wt: 170.14 g/mol
InChI Key: RWCMOQXHIDWDDJ-UHFFFAOYSA-N
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Patent
US08377930B2

Procedure details

The following representative compounds in Table 1 were synthesized according to (i) the foregoing procedures by selecting appropriate starting materials (for example, 4-fluoro mandelic acid derivatives (e.g., examples 12-1 and 12-3) were synthesized using commercially available 4-fluoromandelic acid) and (ii) known organic synthesis techniques (for example, treatment of commercially available α-phenylacetic acid methyl ester with hydrazine hydrate in ethanol under with heating provides phenyl-acetic acid hydrazide (see, e.g., Pandeye, S, N.; Manjula, H.; Stables, J. P.; Pharmazie; 2001, 56, 121-124) and treatment of phenyl acetic acid hydrazide with a substituted benzaldehyde in ethanol with heating and in the presence of catalytic acetic acid provides the corresponding substituted phenyl-acetic acid benzylidenehydrazide (see, e.g., Stephanidou-Stephanatou, J.; Lefkopoulou, S; Journal of Heterocyclic Chemistry; 1982; 19; 705-711.0)).
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solvent
Reaction Step One
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Identifiers

REACTION_CXSMILES
F[C:2]1[CH:12]=[CH:11][C:5]([CH:6](O)[C:7](O)=[O:8])=[CH:4][CH:3]=1.COC(=O)CC1C=CC=CC=1.O.[NH2:25][NH2:26]>C(O)C>[C:5]1([CH2:6][C:7]([NH:25][NH2:26])=[O:8])[CH:11]=[CH:12][CH:2]=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
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0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
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( i )
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reactant
Smiles
Step Three
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Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)O)C=C1
Step Four
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Type
reactant
Smiles
FC1=CC=C(C(C(=O)O)O)C=C1
Step Five
Name
( ii )
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reactant
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Step Six
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COC(CC1=CC=CC=C1)=O
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solvent
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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The following representative compounds in Table 1 were synthesized
CUSTOM
Type
CUSTOM
Details
were synthesized
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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